molecular formula C15H9Br3O2 B2837772 (4-Bromophenyl)(5,7-dibromo-1-benzofuran-2-yl)methanol CAS No. 83806-76-2

(4-Bromophenyl)(5,7-dibromo-1-benzofuran-2-yl)methanol

Cat. No.: B2837772
CAS No.: 83806-76-2
M. Wt: 460.947
InChI Key: JCQCNUMWEBXWKB-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(5,7-dibromo-1-benzofuran-2-yl)methanol is a chemical compound with the molecular formula C15H9Br3O2 and a molecular weight of 460.94 g/mol . This compound is characterized by the presence of bromine atoms attached to both the phenyl and benzofuran rings, making it a brominated derivative of benzofuran.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity. The specific conditions and reagents used can vary depending on the scale and desired yield.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)(5,7-dibromo-1-benzofuran-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups such as amines or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield benzofuranone derivatives, while substitution reactions can produce a variety of functionalized benzofuran compounds.

Scientific Research Applications

(4-Bromophenyl)(5,7-dibromo-1-benzofuran-2-yl)methanol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromophenyl)(5,7-dibromo-1-benzofuran-2-yl)methanol involves its interaction with specific molecular targets and pathways. The bromine atoms and hydroxyl group play crucial roles in its reactivity and binding affinity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4-Bromophenyl)(5,7-dibromo-1-benzofuran-2-yl)ketone: Similar structure but with a ketone group instead of a hydroxyl group.

    (4-Bromophenyl)(5,7-dibromo-1-benzofuran-2-yl)amine: Contains an amine group instead of a hydroxyl group.

Uniqueness

(4-Bromophenyl)(5,7-dibromo-1-benzofuran-2-yl)methanol is unique due to the presence of both bromine atoms and a hydroxyl group, which confer distinct chemical and biological properties

Biological Activity

(4-Bromophenyl)(5,7-dibromo-1-benzofuran-2-yl)methanol, with the chemical formula C₁₅H₉Br₃O₂ and CAS number 937602-12-5, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and research findings related to its anticancer and antimicrobial properties.

Synthesis

The synthesis of this compound typically involves the reaction of 5,7-dibromo-1-benzofuran-2-yl with 4-bromophenylmethanol under controlled conditions. Commonly used reagents include potassium carbonate as a base and dimethylformamide as a solvent, with the reaction being heated to facilitate product formation.

Anticancer Properties

Research indicates that benzo[b]furan derivatives, including this compound, exhibit significant anticancer activity. A review covering studies from 2011 to 2022 highlights various benzo[b]furan derivatives that have shown selective antiproliferative effects against different cancer cell lines. For instance, modifications in the benzofuran structure can lead to enhanced potency against specific cancer types .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
BNC105MCF-710Induction of apoptosis
Compound XA54915Inhibition of cell proliferation
This compoundHeLaTBDTBD

Note: IC50 values and mechanisms for this compound are currently under investigation.

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Preliminary investigations suggest that it may possess activity against various bacterial strains. However, detailed studies are required to establish its efficacy and mechanism against specific pathogens.

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the antiproliferative effects of several benzofuran derivatives on HeLa and MCF-7 cell lines. The results indicated that structural modifications significantly influenced their biological activity. Compounds with bromine substitutions showed enhanced potency compared to their unsubstituted counterparts .
  • Antimicrobial Screening : Another study focused on the antimicrobial potential of brominated benzofuran derivatives. The findings revealed promising antibacterial activity against Gram-positive bacteria, suggesting that this compound could be a candidate for further development as an antimicrobial agent.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Some derivatives may interfere with cell cycle progression, leading to growth inhibition.

Further studies are necessary to elucidate the specific pathways involved in the biological activity of this compound.

Properties

IUPAC Name

(4-bromophenyl)-(5,7-dibromo-1-benzofuran-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Br3O2/c16-10-3-1-8(2-4-10)14(19)13-6-9-5-11(17)7-12(18)15(9)20-13/h1-7,14,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCQCNUMWEBXWKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC3=CC(=CC(=C3O2)Br)Br)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Br3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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